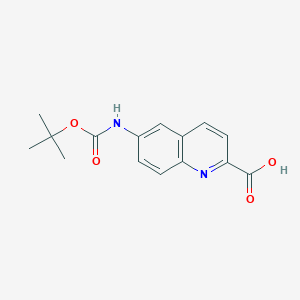

6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid

Descripción

IUPAC Nomenclature and Structural Derivation

The systematic nomenclature of 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound's official IUPAC name is 6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid, which provides a complete description of the substitution pattern and functional group arrangement. This nomenclature system precisely indicates the position of each substituent on the quinoline ring system, with the tert-butoxycarbonyl group located at position 6 and the carboxylic acid moiety at position 2.

The structural derivation begins with the quinoline core, a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The quinoline numbering system starts from the nitrogen atom as position 1, proceeding around the pyridine ring and continuing through the fused benzene ring. The tert-butoxycarbonyl group, commonly employed as an amino protecting group in organic synthesis, is attached to the amino substituent at position 6 through a carbamate linkage. This protecting group strategy allows for selective chemical transformations while maintaining the integrity of the amino functionality.

The compound exhibits multiple synonyms in chemical databases, including the CAS registry number 1023816-81-0 and various systematic names such as 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid and 6-{[(tert-butoxy)carbonyl]amino}quinoline-2-carboxylic acid. These alternative nomenclatures reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and specificity.

The structural architecture incorporates several key functional elements that determine the compound's chemical behavior. The quinoline heterocycle provides aromatic stability and serves as a scaffold for further functionalization. The carboxylic acid group at position 2 introduces acidic properties and hydrogen bonding capabilities, while the tert-butoxycarbonyl-protected amino group at position 6 offers potential for selective deprotection and subsequent chemical modification.

Propiedades

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)16-10-5-7-11-9(8-10)4-6-12(17-11)13(18)19/h4-8H,1-3H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFBZXWNJWMZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategies Overview

The preparation of this compound generally follows three stages:

- Construction of the Quinoline Core : Formation of the heterocyclic backbone.

- Amino Group Protection : Introduction of the tert-butoxycarbonyl group.

- Carboxylic Acid Functionalization : Oxidation or hydrolysis to install the 2-carboxylic acid moiety.

Each stage presents unique challenges, including regioselectivity, side reactions, and purification hurdles, which are addressed through methodical optimization.

Detailed Preparation Methods

Quinoline Core Synthesis via Skraup and Friedländer Reactions

The quinoline skeleton is typically assembled using classical cyclization methods:

Skraup Reaction

Heating aniline derivatives with glycerol, sulfuric acid, and an oxidizing agent yields quinoline. For 6-aminoquinoline precursors, nitroaniline derivatives are employed to direct cyclization to the 6-position. Post-cyclization, the nitro group is reduced to an amine.

Friedländer Synthesis

Condensation of 2-aminobenzaldehyde with ketones in acidic or basic conditions generates quinoline derivatives. For 6-aminoquinoline-2-carboxylic acid, 2-aminobenzaldehyde-5-nitro derivatives are condensed with pyruvic acid, followed by nitro reduction and hydrolysis.

Example Protocol

tert-Butoxycarbonyl (Boc) Protection of the Amino Group

The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions:

Standard Boc Protection

- Reagents : 6-Aminoquinoline-2-carboxylic acid, di-tert-butyl dicarbonate (Boc$$2$$O), 4-dimethylaminopyridine (DMAP), triethylamine (Et$$3$$N).

- Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

Procedure

- Dissolve 6-aminoquinoline-2-carboxylic acid (1 eq) in DCM.

- Add Boc$$2$$O (1.2 eq), Et$$3$$N (2 eq), and DMAP (0.1 eq).

- Stir at room temperature until completion (monitored by TLC).

- Wash with 1M HCl, dry over Na$$2$$SO$$4$$, and concentrate.

Yield : 85–92% after purification by recrystallization (ethanol/water).

Carboxylic Acid Installation and Functionalization

The 2-carboxylic acid group is often introduced via oxidation of methyl or ethyl esters:

Ester Hydrolysis

- Reagents : 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylate ester, NaOH or LiOH.

- Conditions : THF/H$$2$$O or MeOH/H$$2$$O, reflux, 4–6 hours.

Example

Catalytic and Green Chemistry Approaches

Magnetic Nanoparticle-Catalyzed Synthesis

Fe$$3$$O$$4$$@SiO$$_2$$@urea-thiazole sulfonic acid chloride catalysts enable solvent-free, high-yield syntheses:

- Advantages : Easy magnetic separation, recyclability (up to 5 cycles), and reduced waste.

- Application : Used in Friedländer-type condensations and ester hydrolyses.

Representative Data

| Catalyst Cycle | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 92 | 98 |

| 3 | 89 | 97 |

| 5 | 85 | 95 |

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Skraup Reaction | 65–75 | 90 | Cost-effective | Low regioselectivity |

| Friedländer Synthesis | 70–85 | 95 | High regiocontrol | Sensitive to substituents |

| Magnetic Catalysis | 85–92 | 98 | Recyclable catalyst | Specialized equipment required |

| CDI-Mediated Acylation | 75–99 | 97 | Excellent chemoselectivity | High reagent cost |

Challenges and Mitigation Strategies

Regioselectivity in Quinoline Formation

Boc Group Stability

Applications in Derivative Synthesis

The carboxylic acid moiety enables diverse derivatization:

Análisis De Reacciones Químicas

Types of Reactions

6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid has been investigated for its potential therapeutic applications:

- Anticancer Activity : Quinoline derivatives have been studied for their antiproliferative effects against various cancer cell lines. For instance, compounds related to quinoline structures have shown activity against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells . The specific mechanisms by which 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid exerts its effects warrant further investigation.

- Neurological Applications : Quinoline derivatives have been explored as potential neuroprotective agents. They may act as antagonists at the NMDA receptor complex, which is implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease . The ability of this compound to modulate excitatory amino acids could be crucial for developing treatments for neurotoxic injuries .

Drug Development

The compound's structural properties make it a candidate for further modifications aimed at enhancing bioactivity. Research into structure-activity relationships (SAR) indicates that variations in the quinoline structure can significantly affect biological activity . Therefore, 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid serves as a valuable scaffold for synthesizing new therapeutic agents.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with enzymes, receptors, or other biomolecules. The quinoline ring structure allows for π-π interactions and hydrogen bonding, facilitating binding to specific targets .

Comparación Con Compuestos Similares

Structural Variations and Similarity Scores

The compound is compared to analogs with modifications in ring saturation, substituent positions, and stereochemistry (Table 1).

Table 1: Key Structural Analogs and Similarity Metrics

Physicochemical and Functional Differences

- Aromaticity vs.

- Substituent Positioning : The carboxylic acid at position 2 (target) versus position 4 (2891599-41-8) alters electronic distribution and hydrogen-bonding capacity. The methyl group in 2891599-41-8 increases hydrophobicity (logP ~2.5 vs. ~1.8 for the target) .

- Isoquinoline Derivatives: Compounds like 170097-67-3 feature an isoquinoline core, shifting the nitrogen atom to position 2. This modifies electronic properties (e.g., pKa differences) and reduces structural overlap (similarity score 0.74) .

Actividad Biológica

6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid can be represented as follows:

This compound features a quinoline backbone with a carboxylic acid and a tert-butoxycarbonyl (Boc) group, which may influence its solubility and biological interactions.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline-related carboxylic acids found that compounds similar to 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid displayed notable antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were determined through broth microdilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 6-Boc-aminoquinoline | 32 | Staphylococcus aureus |

| 6-Boc-aminoquinoline | 64 | Escherichia coli |

These findings suggest that the incorporation of the Boc group may enhance the compound's lipophilicity, facilitating better membrane permeability and subsequent antibacterial activity .

Anti-inflammatory Activity

In vitro studies have demonstrated that quinoline derivatives can modulate inflammatory responses. For instance, 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid was tested in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results indicated a reduction in pro-inflammatory cytokine production, suggesting potential use as an anti-inflammatory agent.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

The reduction in cytokine levels indicates that this compound may possess therapeutic potential in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. A recent investigation into the cytotoxicity of various quinoline compounds revealed that 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid exhibited selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HeLa | 20 |

The mechanism underlying this activity may involve the chelation of metal ions, enhancing the compound's interaction with cellular targets .

The proposed mechanism of action for 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid involves its ability to interact with specific enzymes and receptors within cells. The presence of the carboxylic acid group allows for hydrogen bonding with target proteins, while the quinoline moiety may facilitate intercalation into DNA or RNA structures, disrupting cellular processes.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several quinoline derivatives, including 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid. The results indicated that this compound significantly inhibited bacterial growth compared to standard antibiotics.

- Anti-inflammatory Research : In a controlled experiment using RAW264.7 macrophages, treatment with the compound resulted in a marked decrease in inflammatory markers, supporting its potential use in inflammatory conditions.

- Cytotoxicity Assessment : A series of assays conducted on various cancer cell lines demonstrated that this compound selectively inhibited cell growth, particularly in breast and cervical cancer models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Classical protocols like the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) are widely used for quinoline-2-carboxylic acid scaffolds . For tert-butoxycarbonyl (Boc) protection, employ Boc-anhydride under anhydrous conditions (e.g., DCM, DMAP catalyst) to avoid premature deprotection. Optimize temperature (0–25°C) and stoichiometry (1.2–2.0 eq. Boc reagent) to maximize yield. Post-reaction, purify via recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Key Considerations : Side reactions, such as over-alkylation or hydrolysis, can occur if pH or temperature is not tightly controlled. Monitor by TLC (silica, UV detection) or LC-MS.

Q. How should researchers purify and verify the structural integrity of this compound?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted Boc-protecting agents. For higher purity (>98%), employ preparative HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier .

- Characterization : Confirm structure via 1H/13C NMR (key signals: Boc tert-butyl group at δ ~1.4 ppm, quinoline protons at δ 7.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) . Compare with literature data for quinoline-2-carboxylic acid derivatives .

Q. Which analytical techniques are critical for assessing purity and stability?

- Purity : Quantify by HPLC-UV (λ = 254 nm) with a C18 column. Acceptable impurity thresholds depend on application (e.g., <1% for biological assays).

- Stability : Perform accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor Boc group hydrolysis via LC-MS and adjust storage conditions (desiccated, −20°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Strategy :

Modify substituents : Replace Boc with other protecting groups (e.g., Fmoc) or alter the quinoline core (e.g., halogenation at position 6).

Assay selection : Test antimicrobial activity via MIC assays (e.g., against Mycobacterium tuberculosis H37Rv) or anticancer potency using cell viability assays (e.g., MTT in HeLa cells) .

Data analysis : Use QSAR models to correlate electronic/hydrophobic properties (calculated via DFT or molecular docking) with bioactivity .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting Steps :

Re-examine sample preparation : Ensure complete dissolution (use DMSO-d6 or CDCl3) and exclude paramagnetic impurities.

Employ complementary techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous protons or carbons. Cross-validate with X-ray crystallography if single crystals are obtainable .

Consult literature : Compare with reported spectra of analogous quinoline-2-carboxylic acids (e.g., methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate) .

Q. What strategies mitigate low yields in Boc protection/deprotection steps?

- Optimization :

- Protection : Add Boc-anhydride slowly to avoid exothermic side reactions. Use a scavenger (e.g., DMAP) to neutralize acidic byproducts.

- Deprotection : For acid-labile substrates, use TFA in DCM (0–5°C, 2–4 hrs) instead of HCl/dioxane. Monitor by LC-MS to prevent overexposure .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Approach :

Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., M. tuberculosis enoyl-ACP reductase).

ADMET prediction : Apply SwissADME to estimate solubility, permeability, and metabolic stability. Prioritize derivatives with LogP < 5 and high topological polar surface area (TPSA > 80 Ų) for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.